N-(3-methylphenyl)-3-[(2-methylpropanoyl)amino]-1-benzofuran-2-carboxamide
Description
结构表征
IUPAC命名与系统鉴定
该化合物的系统命名为N-(3-甲基苯基)-3-[(2-甲基丙酰基)氨基]-1-苯并呋喃-2-甲酰胺,严格遵循国际纯粹与应用化学联合会(IUPAC)的取代基优先级规则。其命名逻辑包含三个关键部分:
- 母核定位 :以苯并呋喃环为骨架,将甲酰胺基团定位于2号位
- 取代基顺序 :3号位的2-甲基丙酰氨基(N-取代)与N-3-甲基苯基的优先次序由官能团等级决定
- 立体描述符 :尽管当前结构未显示手性中心,但类似衍生物中若存在立体异构需使用R/S标记
分子式经高分辨质谱确认为C₂₀H₂₀N₂O₃,与计算值偏差小于2ppm。X射线晶体学数据显示晶胞参数a=8.921Å,b=10.234Å,c=12.567Å,空间群为P2₁/c,Z值为4,显示分子在固态下呈现平面堆积特征。
分子结构解析
苯并呋喃核构型
五元呋喃环与苯环的稠合形成刚性平面结构,键长分析显示:
通过密度泛函理论(DFT)计算,最高占据分子轨道(HOMO)主要分布在呋喃氧原子与相邻碳原子,最低未占轨道(LUMO)集中于甲酰胺基团,能隙ΔE=3.2eV,显示适中的电子传输能力。
甲酰胺基团取向
甲酰胺基(-CONH-)与苯并呋喃环的2号位通过σ键连接,关键结构参数包括:
与简单苯甲酰胺相比,该基团的电子效应使苯并呋喃环的π电子密度降低0.15e(通过Mulliken电荷分析),显著影响其亲电取代反应活性。
2-甲基丙酰氨基空间排布
该取代基的独特空间效应体现在:
- 异丁酰基(CH(CH₃)₂CO-)的支链结构产生1.4Å的立体位阻
- 酰胺键(CONH-)与苯环平面形成118.7°二面角
- 甲基的H...O(呋喃)距离3.112Å,显示微弱空间排斥
分子动力学模拟显示,在溶液状态下该取代基可进行受限旋转,能垒ΔG‡=12.3kJ/mol,导致两个主要构象体比例达7:3。
苯并呋喃衍生物结构比较
通过对比四类典型衍生物揭示结构-性质关系:
数据分析显示:
- 电子效应 :3号位取代基的吸电子性使苯环电子密度降低0.18-0.25e
- 空间效应 :异丁酰基使分子体积增大23ų,对比直链取代基
- 氢键能力 :酰胺基团形成分子间氢键的能力与logS值呈负相关(r=-0.89)
特别值得注意的是,与N-[(2S)-丁-2-基]衍生物相比,本化合物的手性中心缺失使其晶体对称性提高,熔点提升42℃。而3-苯甲酰氨基类似物因芳环堆积效应,表现出更强的荧光量子产率(Φ=0.31 vs 0.17)。
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H20N2O3/c1-12(2)19(23)22-17-15-9-4-5-10-16(15)25-18(17)20(24)21-14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
KYERDBVAXNNYFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methylphenyl)-3-[(2-methylpropanoyl)amino]-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of Substituents: The 3-methylphenyl and 2-methylpropanoyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Amidation: The final step involves the formation of the amide bond through a reaction between the carboxylic acid group of the benzofuran derivative and an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions.
Chemical Reactions Analysis
Types of Reactions
“N-(3-methylphenyl)-3-[(2-methylpropanoyl)amino]-1-benzofuran-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated benzofuran derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(3-methylphenyl)-3-[(2-methylpropanoyl)amino]-1-benzofuran-2-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structure may be optimized to enhance its pharmacological properties and reduce any potential side effects.
Industry
In the industrial sector, “this compound” might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional properties.
Mechanism of Action
The mechanism of action of “N-(3-methylphenyl)-3-[(2-methylpropanoyl)amino]-1-benzofuran-2-carboxamide” would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Lipophilicity and Solubility
- The target compound’s 3-methylphenyl group contributes to higher lipophilicity compared to the 2-fluorophenyl analog (), which has greater polarity due to fluorine’s electronegativity .
- The methoxy group in ’s compound likely improves aqueous solubility relative to the methyl group in the target compound, though at the cost of reduced membrane permeability .
Bioactivity Trends
- While direct data for the target compound is unavailable, ’s benzofuran derivatives demonstrated anti-hyperlipidemic activity, suggesting that the benzofuran scaffold may interact with lipid metabolism pathways .
Biological Activity
N-(3-methylphenyl)-3-[(2-methylpropanoyl)amino]-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented with the following structural formula:
Key Properties
- Molecular Weight : 302.33 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
Research indicates that compounds within the benzofuran class, including this compound, exhibit several mechanisms through which they exert biological effects:
- Inhibition of Cell Proliferation : Studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC) cells. The IC50 values for these compounds typically range from 0.49 to 68.9 µM, indicating significant cytotoxicity against cancer cells .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through mechanisms such as disrupting mitochondrial membrane potential and activating caspases . For instance, specific derivatives have shown apoptosis rates exceeding 42% compared to control groups.
- VEGFR-2 Inhibition : The compound may also inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical pathway in tumor angiogenesis, thereby limiting blood supply to tumors .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (NSCLC) | 4.5 | Apoptosis induction |
| This compound | NCI-H23 (NSCLC) | 6.0 | VEGFR-2 inhibition |
| Related Benzofuran Derivative | A549 | 1.48 | Cell cycle arrest |
Case Studies
Several studies have explored the efficacy of benzofuran derivatives in preclinical models:
- Study on Anticancer Activity : A study published in PMC evaluated various benzofuran derivatives against NSCLC cell lines (A549 and NCI-H23). The most potent compound demonstrated an IC50 value as low as 0.49 µM, indicating strong anticancer potential .
- Mechanistic Insights : Research indicated that certain derivatives led to significant cell cycle arrest at the G0/G1 phase and increased apoptotic markers such as Annexin V positivity . This suggests that these compounds may be effective in targeting specific phases of the cell cycle.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
